Atn-161 (Ac-PHSCN-NH2) is a synthetic, five-amino acid, capped peptide derived from the synergy region of fibronectin []. Its chemical name is N-acetyl-proline-histidine-serine-cysteine-asparagine-amide []. Atn-161 is classified as an integrin-binding peptide with particular affinity for the β subunit of several integrins, including α5β1 and αvβ3 [, , ]. These integrins play crucial roles in cell adhesion, migration, proliferation, and angiogenesis, processes that are often dysregulated in cancer and other diseases. As a result, Atn-161 has been investigated for its potential anti-tumor, anti-angiogenic, and anti-metastatic properties [].
Atn-161 primarily exerts its effects by binding to the β subunit of integrins, particularly α5β1 and αvβ3 [, ]. This binding disrupts the interaction of integrins with their ligands, such as fibronectin, thereby inhibiting downstream signaling pathways [, , ].
Inhibition of Angiogenesis: Atn-161 has been shown to block angiogenesis in several preclinical models [, , , ]. This anti-angiogenic effect is attributed to the inhibition of α5β1 integrin, which is involved in the formation of new blood vessels. Blocking this integrin can disrupt endothelial cell migration, proliferation, and tube formation, all essential steps in angiogenesis [, ].
Inhibition of Tumor Growth and Metastasis: Studies have shown that Atn-161 can inhibit the growth of primary tumors and block the development of metastases in preclinical models of breast cancer, prostate cancer, and other cancers [, ]. This anti-tumor and anti-metastatic activity is thought to be mediated by the inhibition of both α5β1 and αvβ3 integrins. These integrins contribute to tumor cell proliferation, survival, migration, invasion, and extravasation, processes essential for tumor growth and metastasis [, ].
Regulation of Inflammatory Responses: Research indicates that Atn-161 may modulate inflammatory responses. Studies have shown that Atn-161 can reduce inflammation and stabilize the blood-brain barrier after ischemic stroke []. In the context of atherosclerosis, Atn-161 was found to reduce plaque formation in ApoE-deficient mice [].
Cancer Research: Atn-161 has been extensively studied for its potential applications in cancer treatment, specifically focusing on its anti-angiogenic, anti-tumor, and anti-metastatic activities [, , , , , ]. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and metastasis in various cancer models, including breast, prostate, colorectal, and melanoma [, , , , ].
Ischemic Stroke: Research indicates that Atn-161 may have therapeutic potential for ischemic stroke by reducing neuroinflammation and stabilizing the blood-brain barrier [, , , ].
Inflammatory Bowel Disease: Atn-161 has shown efficacy in reducing angiogenic activity and tissue histopathology in models of experimental colitis, suggesting potential applications in inflammatory bowel disease treatment [, ].
Dry Eye Disease: Preclinical studies have demonstrated the therapeutic benefits of topical Atn-161 application in experimental dry eye disease, showing efficacy in promoting corneal epithelial healing and reducing inflammation [].
Targeted Drug Delivery: Atn-161 has been incorporated into drug delivery systems, such as liposomes and polymersomes, to enhance the targeting of anti-cancer drugs to tumor cells and neovasculature [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: